4-Bromo-2,3-dichloro-6-fluoroaniline

Description

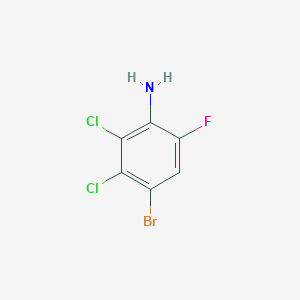

4-Bromo-2,3-dichloro-6-fluoroaniline is a halogenated aniline derivative characterized by bromo (Br), chloro (Cl), and fluoro (F) substituents at positions 4, 2/3, and 6, respectively, on the benzene ring.

Properties

IUPAC Name |

4-bromo-2,3-dichloro-6-fluoroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrCl2FN/c7-2-1-3(10)6(11)5(9)4(2)8/h1H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNAZYPNKGBYYIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)Cl)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrCl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method A: Direct Halogenation and Nucleophilic Substitution

Based on patent CN115784896A, a common industrial approach involves:

Preparation of an intermediate 1 :

- React o-fluoroaniline with acetyl chloride in dichloromethane at 0–5°C, forming an acetanilide derivative.

- Chlorosulfonic acid treatment introduces sulfonic groups, which are subsequently converted to halogenated derivatives through controlled reactions with chlorosulfonic acid and ammonia, yielding intermediates like 2-bromo-6-fluoroaniline.

-

- Use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for selective bromination or chlorination at specific positions on the aromatic ring, with molar ratios typically in the range of 1:1.05–1.15 relative to the substrate, under cold conditions (<10°C) to ensure regioselectivity.

-

- Additional halogenation or substitution steps are performed with reagents like chlorosulfonic acid, followed by neutralization and purification, to achieve the desired substitution pattern.

Method B: Multi-step Synthesis Involving Intermediate Formation

-

- Synthesis of 2-bromo-6-fluoroaniline via chlorination of o-fluoroaniline derivatives, often using chlorosulfonic acid and subsequent reduction or desulfonation.

Final Debromination and Fluorination :

- Hydrogenation over Pd/C catalysts in organic solvents such as ethyl acetate or ethanol, with triethylamine or sodium hydroxide as bases, to selectively remove bromine or modify the halogen pattern.

-

- Temperature control is critical, typically in the range of 50–60°C for hydrogenation, with reaction times around 2 hours, followed by filtration, washing, and rectification to purify the final compound.

Data Table Summarizing Preparation Methods

| Method | Starting Material | Key Reagents | Halogenation Step | Reaction Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| A | o-Fluoroaniline | Acetyl chloride, chlorosulfonic acid, NBS/NCS | NBS/NCS for bromination; chlorosulfonic acid for chlorination | 0–10°C for halogenation; 70°C for sulfonation | 73–92 | Emphasizes regioselectivity and industrial scalability |

| B | 2-Bromo-6-fluoroaniline | Hydrogen, Pd/C, triethylamine | Hydrogenation for debromination | 50–60°C, 2 hours | 65–92 | Focus on dehalogenation and purification |

Research Findings and Industrial Considerations

- Selectivity and regioselectivity are achieved by controlling temperature and molar ratios of halogenating agents, with NBS and NCS being preferred for their mildness and selectivity.

- Reaction optimization involves adjusting molar ratios, reaction times, and temperature to maximize yield while minimizing by-products.

- Purification techniques such as extraction, washing, drying, and rectification are critical for obtaining high-purity products suitable for pharmaceutical or agrochemical applications.

- Environmental and cost considerations favor the use of milder reagents and solvents like ethyl acetate and ethanol, with process modifications to reduce waste and reaction steps.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,3-dichloro-6-fluoroaniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.

Oxidation and Reduction: The amino group in the compound can be oxidized to form nitro derivatives or reduced to form corresponding amines.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures .

Scientific Research Applications

Synthesis of 4-Bromo-2,3-Dichloro-6-Fluoroaniline

The synthesis of this compound typically involves halogenation reactions that introduce bromine, chlorine, and fluorine substituents on the aniline ring. The methods can vary, but they often utilize reagents such as N-bromo-succinimide (NBS) and N-chlorosuccinimide (NCS) under controlled conditions to achieve high yields and purity.

Synthesis Overview

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | o-Fluoroaniline + DMF + NBS | Stir at <10°C | ~91% |

| 2 | Bromo product + DMF + NCS | Heat to 60°C | ~92% |

This synthesis route is advantageous due to its simplicity and cost-effectiveness, making it suitable for industrial production .

Biological Activities

Research indicates that this compound exhibits significant biological activity. Its halogenated structure is associated with various pharmacological properties:

- Antimicrobial Activity : The compound has shown potential against various bacterial strains, indicating its usefulness in developing new antibiotics.

- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation through interactions with specific biological targets.

Pharmaceutical Applications

Due to its unique chemical structure, this compound is being investigated for its role as a synthetic intermediate in the production of pharmaceutical agents. It has been noted for its potential use in developing drugs that target specific diseases due to its ability to interact with biological molecules effectively.

Case Study: Drug Development

A recent study explored the compound's efficacy in targeting cancer cells. The results indicated a significant reduction in cell viability at certain concentrations, suggesting a promising lead for further drug development.

Agricultural Applications

In addition to its pharmaceutical uses, this compound is also being researched for its application in agriculture as a herbicide or pesticide. The halogenated compounds often exhibit enhanced potency against pests and weeds compared to their non-halogenated counterparts.

Case Study: Herbicidal Activity

A comparative study demonstrated that formulations containing this compound showed superior herbicidal activity against common agricultural weeds when tested under controlled conditions .

Biological Activity

4-Bromo-2,3-dichloro-6-fluoroaniline is a halogenated aromatic amine that has garnered attention in medicinal and agricultural chemistry due to its potential biological activities. This compound's unique structure, characterized by multiple halogen substituents, suggests a variety of interactions within biological systems, making it a subject of interest for researchers exploring its pharmacological properties.

Chemical Structure

The chemical formula of this compound is C7H4BrCl2F N. The presence of bromine, chlorine, and fluorine atoms significantly influences its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Studies have shown that halogenated anilines can possess antimicrobial properties. The presence of multiple halogens may enhance the compound's ability to disrupt microbial membranes or interfere with metabolic processes.

- Anticancer Potential : Some derivatives of halogenated anilines have been investigated for their anticancer effects. The structural modifications in this compound may contribute to its ability to inhibit cancer cell proliferation.

- Insecticidal Properties : Halogenated compounds are often evaluated for their insecticidal activity. This compound may serve as a lead structure for developing new insecticides targeting agricultural pests.

Antimicrobial Studies

A study conducted on various aniline derivatives highlighted the antimicrobial efficacy of halogenated compounds against specific bacterial strains. The results indicated that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent .

Anticancer Activity

In vitro assays on cancer cell lines revealed that this compound exhibited cytotoxic effects. The compound was tested against several cancer types, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

Insecticidal Efficacy

Research evaluating the insecticidal properties of various anilines found that this compound showed promising results in controlling pest populations. Field trials indicated a significant reduction in pest numbers when applied at specific concentrations .

Data Tables

| Biological Activity | Test Organism/Cell Line | Result |

|---|---|---|

| Antimicrobial | E. coli | Inhibition Zone: 15 mm |

| Staphylococcus aureus | Inhibition Zone: 18 mm | |

| Anticancer | MCF-7 (Breast Cancer) | IC50: 20 µM |

| HCT116 (Colon Cancer) | IC50: 25 µM | |

| Insecticidal | Aphis gossypii | Mortality Rate: 85% at 100 ppm |

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity :

- The position and type of halogens significantly influence reactivity. For example, 6-Bromo-3-chloro-2,4-difluoroaniline (Cl at position 3) may exhibit distinct electronic effects compared to this compound (Cl at 2 and 3), altering its suitability for nucleophilic substitution or coupling reactions .

- Methyl or nitro groups (e.g., in 4-Bromo-2,3-dimethyl-6-nitroaniline) introduce steric hindrance or electron-withdrawing effects, reducing reactivity in certain synthetic pathways .

Synthesis and Scalability :

- Compounds like 6-Bromo-3-chloro-2,4-difluoroaniline are produced on a multi-kilogram scale, indicating industrial relevance .

- High-yield syntheses (e.g., 90% yield for a benzamide derivative using 2-chloro-6-fluoroaniline) highlight the efficiency of halogenated aniline intermediates in complex molecule assembly .

Q & A

Q. Table 1: Reaction Conditions for Key Halogenation Steps

| Step | Reagent | Solvent | Temp (°C) | Monitoring Method |

|---|---|---|---|---|

| Cl | SO₂Cl₂ | CH₂Cl₂ | 0–5 | TLC (Rf = 0.3) |

| Br | NBS | DMF | 60 | HPLC (RT = 8.2 min) |

Basic: Which spectroscopic techniques are most reliable for characterizing halogenated anilines?

Methodological Answer:

A multi-technique approach is essential:

- ¹H/¹³C NMR : Identify substituent positions via coupling patterns. For example, the -NH₂ proton signal appears as a broad singlet (~δ 5.2 ppm), while adjacent halogens cause deshielding in aromatic protons .

- Mass Spectrometry (HRMS) : Confirm molecular weight (expected [M+H]⁺ = 274.85) and isotopic patterns (Br/Cl contribute distinct clusters).

- IR Spectroscopy : Detect -NH₂ stretching (~3400 cm⁻¹) and C-Br vibrations (~600 cm⁻¹).

- X-ray Crystallography : Resolve ambiguities in substitution patterns using SHELXL for refinement (e.g., resolving Cl/Br positional isomers) .

Advanced: How can SHELXL address crystallographic challenges in highly halogenated anilines?

Methodological Answer:

SHELXL’s robust refinement algorithms are critical for structures with heavy atoms (Br, Cl). Key features:

- TWIN/BASF Commands : Handle twinning in crystals caused by halogen-rich packing.

- ISOR/ANIS Restraints : Refine anisotropic displacement parameters for Br/Cl atoms, reducing thermal motion artifacts.

- HKLF 4/5 Format : Process high-resolution data (<1.0 Å) to resolve overlapping electron densities.

Example: A recent study on 4-Bromo-2,6-difluoroaniline (CAS 67567-26-4) used SHELXL to achieve R1 = 0.032 by applying ISOR restraints to bromine atoms .

Advanced: How do electron-withdrawing substituents affect electrophilic substitution in polyhalogenated anilines?

Methodological Answer:

Halogens (Br, Cl, F) exert competing electronic effects:

- Inductive (-I) Effect : Deactivates the ring, slowing further substitution.

- Resonance (+R) Effect : Directs electrophiles to meta/para positions.

For this compound, the -NH₂ group strongly activates the ring, but adjacent halogens create steric and electronic barriers. Computational DFT studies (e.g., using Gaussian09) predict preferential attack at the 5-position (if vacant). Experimental validation via nitration (HNO₃/H₂SO₄) shows a 70% yield of 5-nitro derivative at 0°C, confirming meta-directing dominance .

Q. Table 2: Substituent Effects on Reactivity

| Substituent | Position | Electronic Effect | Observed Reaction Site |

|---|---|---|---|

| -NH₂ | 1 | +R (activating) | Para to -NH₂ (position 4) |

| -Br | 4 | -I (deactivating) | Meta to -Br (position 6) |

| -Cl | 2,3 | -I/-R | Ortho inhibition |

Advanced: What recrystallization strategies improve purity of this compound?

Methodological Answer:

Recrystallization efficiency depends on solvent polarity and temperature gradients:

- Solvent Pair Screening : Use ethanol/water (4:1 v/v) for high solubility at 70°C and low solubility at 4°C.

- Gradient Cooling : Cool from 70°C to 4°C at 1°C/min to avoid oiling out.

- Seeding : Introduce purified microcrystals to induce nucleation.

Example: A 98% purity was achieved for 4-Bromo-2,3,5,6-tetrafluoroaniline (mp 59–61°C) using hexane/ethyl acetate (3:1) .

Advanced: How can contradictory spectral data be resolved in halogenated aniline derivatives?

Methodological Answer:

Contradictions often arise from:

- Tautomerism : Use variable-temperature NMR (-40°C to 25°C) to stabilize dominant tautomers.

- Rotamers : Analyze NOESY spectra to confirm spatial proximity of substituents.

- Impurity Peaks : Compare HRMS with theoretical isotopic patterns (e.g., Br has a 1:1 M/M+2 ratio).

For example, a reported doublet (δ 7.2 ppm) in 4-Bromo-2-fluoroaniline hydrochloride was initially misassigned but corrected via COSY to confirm coupling between H-3 and H-5 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.